molecular formula C9H8N2O B8611648 2-Methoxycyclohepta[d]imidazole CAS No. 1009-24-1

2-Methoxycyclohepta[d]imidazole

Cat. No. B8611648
Key on ui cas rn: 1009-24-1
M. Wt: 160.17 g/mol
InChI Key: RSTCFFCDNAHPBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04814265

Procedure details

First, 3 g of 2-methylthiocycloheptimidazole as synthesized according to Synthetic example 1 (c) with reference to the method disclosed in Bulletin of the Chemical Society of Japan, volume 33, No. 1, pages 56 to 58 (1960) was added to 50 ml of methanol, and 1 g of sodium methoxide was further added thereto. After reflux with heating for 10 hours, the solvent was distilled away, and 50 ml of benzene was added to the residue. The insoluble matters were filtered out, and the filtrate was concentrated. The resulting crystals were purified by silica gel column chromatography using ethyl acetate as a developing solvent.
Name
2-methylthiocycloheptimidazole
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
example 1 ( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CS[C:3]1[N:4]=[C:5]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=[C:6]2[N:7]=1.[CH3:13][O-:14].[Na+]>CO>[CH3:13][O:14][C:3]1[N:4]=[C:5]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=[C:6]2[N:7]=1 |f:1.2|

Inputs

Step One
Name
2-methylthiocycloheptimidazole
Quantity
3 g
Type
reactant
Smiles
CSC=1N=C2C(N1)=CC=CC=C2
Step Two
Name
example 1 ( c )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
sodium methoxide
Quantity
1 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was further added
TEMPERATURE
Type
TEMPERATURE
Details
After reflux
TEMPERATURE
Type
TEMPERATURE
Details
with heating for 10 hours
Duration
10 h
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled away
ADDITION
Type
ADDITION
Details
50 ml of benzene was added to the residue
FILTRATION
Type
FILTRATION
Details
The insoluble matters were filtered out
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The resulting crystals were purified by silica gel column chromatography

Outcomes

Product
Name
Type
Smiles
COC=1N=C2C(N1)=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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